molecular formula C30H52O4 B1219346 (1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol

Cat. No.: B1219346
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-PHFGEWBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is known for its various pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol can be synthesized through microbial conversion technology. This method involves the use of microorganisms to convert ginsenosides into protopanaxtriol derivatives . Another method involves the enzymatic hydrolysis of ginsenosides Re and Rg1 using recombinant β-glucosidase. The optimal hydrolytic activity is obtained at pH 7.0 and 37°C .

Industrial Production Methods

Industrial production of protopanaxtriol involves the use of large-scale fermentation processes. For example, a 10-L fermenter can be used to produce 20(S)-protopanaxtriol from a ginsenoside mixture with high purity through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving protopanaxtriol include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of protopanaxtriol include its derivatives, which have been shown to possess enhanced anti-cancer and anti-inflammatory activities .

Mechanism of Action

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol exerts its effects through various molecular targets and pathways. It acts as a novel PPARγ antagonist, which helps in reducing body weight, serum lipid levels, and improving insulin resistance in high-fat diet-induced obesity . Additionally, it has antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its neuroprotective effects .

Comparison with Similar Compounds

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is unique compared to other similar compounds due to its specific pharmacological activities and molecular targets. Similar compounds include:

This compound stands out due to its specific mechanism of action as a PPARγ antagonist and its wide range of applications in scientific research and medicine.

Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28-,29+,30-/m0/s1

InChI Key

SHCBCKBYTHZQGZ-PHFGEWBZSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C

Synonyms

20(S)-protopanaxtriol
protopanaxtriol

Origin of Product

United States

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